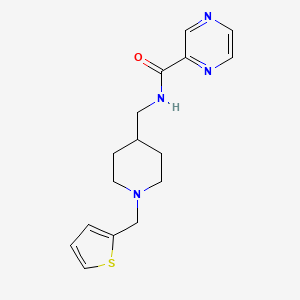

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Description

N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a thiophen-2-ylmethyl group and a pyrazine-2-carboxamide moiety. This structure combines aromatic heterocycles (thiophene, pyrazine) with a piperidine scaffold, a design common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c21-16(15-11-17-5-6-18-15)19-10-13-3-7-20(8-4-13)12-14-2-1-9-22-14/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODOKKAIDMQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC=CN=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of thiophene-2-carbaldehyde with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrazine-2-carboxamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring and piperidine nitrogen serve as primary sites for nucleophilic substitution.

Pyrazine Ring Functionalization

- Chlorine Displacement : The 6-chloro substituent on the pyrazine ring undergoes nucleophilic aromatic substitution with amines. For example, reaction with (N-Boc-piperidin-4-yl)methylamine in dimethylformamide (DMF) with K₂CO₃ yields intermediates for further coupling .

- Bromination : Pyrazine bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid enables subsequent Suzuki-Miyaura cross-coupling .

Piperidine Nitrogen Alkylation

- The piperidine nitrogen reacts with alkyl halides (e.g., thiophen-2-ylmethyl chloride) in the presence of K₂CO₃ to form quaternary ammonium intermediates .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl/heteroaryl groups.

Suzuki-Miyaura Coupling

- The 5-bromo-pyrazine intermediate couples with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/H₂O to install diverse substituents .

- Example :

Reactant Product Substituent Catalyst Yield (%) 4-Methoxyphenylboronic acid 4-Methoxyphenyl Pd(PPh₃)₄ 78 Thiophene-2-boronic acid Thiophen-2-yl PdCl₂(dppf) 65

Buchwald-Hartwig Amination

- The 6-bromo-pyrazine reacts with primary/secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos to form C–N bonds .

Amide Bond Formation

The carboxamide group is synthesized via coupling reactions:

- Activation : Pyrazine-2-carboxylic acid is activated with HATU or EDC/HOBt in DMF.

- Amination : Reaction with (1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine yields the target carboxamide.

Reduction and Oxidation

- Aldehyde Reduction : Thiophene-2-carbaldehyde intermediates are reduced to alcohols using NaBH₄, then converted to chlorides with SOCl₂ .

- Oxidation of Thiophene : Thiophene rings are oxidized to sulfones using m-CPBA, altering electronic properties for downstream reactions .

Deprotection

- Boc-protected piperidine intermediates are deprotected with HCl in dioxane to free the amine group .

Thiophene Functionalization

The thiophene moiety participates in electrophilic substitutions:

- Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups for solubility enhancement .

- Friedel-Crafts Acylation : Acetyl groups are introduced using AlCl₃ and acetyl chloride .

Pharmacological Derivatization

Structural analogs are synthesized to optimize bioactivity:

- Piperidine Modifications : Replacing the piperidine with morpholine reduces antiviral IC₅₀ from 1.6 μM to >10 μM .

- Pyrazine Substitutions : 2-Amino-pyrazine derivatives show enhanced binding to viral proteases .

Table 1: Reaction Conditions for Pyrazine Substitution

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Aromatic | K₂CO₃, DMF, 80°C | 85 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 90°C | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 70 |

Table 2: Impact of Substituents on Bioactivity

| R₁ (Pyrazine) | R₂ (Piperidine) | IC₅₀ (μM) |

|---|---|---|

| 4-Methoxyphenyl | Thiophen-2-ylmethyl | 1.6 |

| tert-Butyl | Morpholin-4-ylmethyl | >10 |

| 2-Aminopyrazine | Thiophen-2-ylmethyl | 0.71 |

Scientific Research Applications

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

Table 1: Structural Comparison

Physicochemical Properties

- Melting Points : Piperazine analogs () exhibit higher melting points (207–266°C) due to rigid aromatic substituents, whereas the target compound’s piperidine core may lower melting points.

- Solubility : Thiophene and pyrazine moieties likely confer moderate solubility, comparable to N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs () . Fluorinated or chlorinated substituents (e.g., ) reduce solubility due to hydrophobicity .

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions, including the formation of key intermediates from thiophene and piperidine derivatives. The final product is obtained through amide coupling reactions, which are crucial for establishing the desired biological activity.

Biological Activity

Antitumor Activity

Research indicates that pyrazole derivatives, including N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide, exhibit significant antitumor properties. They have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

This compound also shows potential anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antibacterial Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has been evaluated for its antibacterial properties. Some derivatives have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. The presence of the thiophene ring and piperidine moiety contributes significantly to the overall pharmacological profile. Modifications in these structural components can enhance potency and selectivity against specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Thiophene Ring | Enhances lipophilicity and receptor binding |

| Piperidine Moiety | Contributes to the pharmacokinetic properties |

| Pyrazine Core | Essential for kinase inhibition |

Case Studies

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited potent activity against cancer cell lines, with N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide showing IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .

- Inflammation Model : In an animal model of acute inflammation, compounds similar to N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide significantly reduced paw edema induced by carrageenan, supporting their anti-inflammatory potential .

- Antibacterial Screening : A derivative was tested against Gram-positive and Gram-negative bacteria, showing remarkable inhibition zones comparable to standard antibiotics, suggesting its utility in treating bacterial infections .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and amide bond formation. Key steps include:

- Functionalization of the piperidine ring with a thiophen-2-ylmethyl group via alkylation under inert atmosphere (e.g., nitrogen) .

- Coupling the modified piperidine intermediate with pyrazine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Temperature control (0–25°C) and pH adjustments (neutral to mildly basic) are critical to minimize side reactions and optimize yields .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, particularly the connectivity of the thiophene, piperidine, and pyrazine moieties .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What functional groups in this compound influence its reactivity and pharmacological potential?

- Amide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes the compound’s conformation .

- Thiophene ring : Enhances lipophilicity and potential π-π stacking interactions with aromatic residues in proteins .

- Piperidine and pyrazine rings : Contribute to basicity and solubility, affecting bioavailability and binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and reduce by-products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane reduces side reactions in coupling steps .

- Catalyst optimization : Use of triethylamine or DMAP accelerates amide bond formation .

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) during nucleophilic substitutions minimizes decomposition .

- Purification strategies : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound from unreacted starting materials .

Q. How can contradictory data regarding biological activity (e.g., varying IC50 values across assays) be resolved?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .

- Solubility adjustments : Pre-dissolve the compound in DMSO at concentrations ≤0.1% to avoid solvent interference .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify the thiophene (e.g., 3-substituted derivatives) or pyrazine (e.g., methyl or halogen substituents) to assess impact on activity .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .

Q. What mechanistic studies are needed to elucidate the compound’s mode of action?

- Enzyme inhibition assays : Test against panels of enzymes (e.g., cytochrome P450, proteases) to identify primary targets .

- Kinetic studies : Determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) using Lineweaver-Burk plots .

- Transcriptomic profiling : RNA sequencing of treated cells can reveal downstream pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.